molecular formula C12H16N8O B3027204 4-(6-Amino-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-2-yl)butan-2-ol CAS No. 1246018-21-2

4-(6-Amino-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-2-yl)butan-2-ol

Cat. No. B3027204
CAS RN: 1246018-21-2
M. Wt: 288.31 g/mol
InChI Key: HMSFWLUZEDMXMM-UHFFFAOYSA-N
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Description

The compound “4-(6-Amino-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-2-yl)butan-2-ol” is a complex organic molecule. It contains a triazole ring, which is a significant heterocycle that exhibits broad biological activities . Compounds containing a triazole are known to exhibit antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Molecular Structure Analysis

The molecular structure of “4-(6-Amino-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-2-yl)butan-2-ol” is complex, with a triazole ring and a purine ring. The empirical formula is C19H30N10O2, and the molecular weight is 430.51 .

Scientific Research Applications

Antiviral and Cytostatic Activities

Research by Głowacka et al. (2015) explored analogues of guanosine, including compounds structurally similar to 4-(6-Amino-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-2-yl)butan-2-ol. These compounds were assessed for antiviral activity against a range of DNA and RNA viruses and for their cytostatic activity against cancerous cell lines. While they exhibited no antiviral activity, some phosphonates showed cytostatic effects against HeLa cells at certain concentrations (Głowacka et al., 2015).

Application in Parkinson’s Disease Research

Pace et al. (2015) investigated derivatives of triazolo-9H-purine, similar to the compound , as adenosine A2A receptor antagonists. They found that specific compounds demonstrated potent affinity against A2AR and high metabolic stability, making them potentially relevant in the context of Parkinson’s disease research (Pace et al., 2015).

Synthesis of Acyclic Nucleoside and Nucleotide Analogs

Janeba et al. (2000) conducted a study on the synthesis of acyclic nucleoside and nucleotide analogs derived from similar compounds. This research contributes to the understanding of how these compounds can be utilized in the development of novel therapeutic agents (Janeba et al., 2000).

Development of Novel Fluorophores

Ozols et al. (2016) developed a fluorescent derivative of N6-methyl-2-(1,2,3-triazol-1-yl)-2′-deoxyriboadenosine, which exhibits quantum yields in certain conditions. This research opens possibilities for using similar compounds in fluorescence-based applications (Ozols et al., 2016).

Neuroprotective Properties

Galluzzo et al. (2008) investigated ST1535, a compound structurally related to 4-(6-Amino-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-2-yl)butan-2-ol, for its neuroprotective properties. They found that it could prevent glutamate outflow in the rat striatum, suggesting potential neuroprotective benefits (Galluzzo et al., 2008).

properties

IUPAC Name

4-[6-amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N8O/c1-7(21)3-4-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-5-6-15-20/h5-7,21H,3-4H2,1-2H3,(H2,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSFWLUZEDMXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-(6-amino-8-bromo-9-methyl-9H-purin-2-yl)butan-2-ol (1.4 g, 4.56 mmol) in anhydrous DMF (20 ml) were added CsCO3 (5.9 g, 18.24 mmol) and 1H-1,2,3-triazole (1.2 g, 1.0 ml, 18.24 mmol). The mixture was stirred overnight at 90° C. The solvent was evaporated under reduced pressure to give a residue that was purified by flash chromatography (DCM/MeOH: 93/7).
Name
4-(6-amino-8-bromo-9-methyl-9H-purin-2-yl)butan-2-ol
Quantity
1.4 g
Type
reactant
Reaction Step One
[Compound]
Name
CsCO3
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Amino-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-2-yl)butan-2-ol
Reactant of Route 2
4-(6-Amino-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-2-yl)butan-2-ol
Reactant of Route 3
4-(6-Amino-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-2-yl)butan-2-ol
Reactant of Route 4
4-(6-Amino-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-2-yl)butan-2-ol
Reactant of Route 5
4-(6-Amino-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-2-yl)butan-2-ol
Reactant of Route 6
4-(6-Amino-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-2-yl)butan-2-ol

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